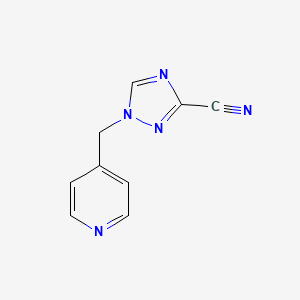
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, also known as P4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4C belongs to the class of triazole derivatives, which have been extensively studied for their biological and pharmacological properties. In
科学研究应用
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug development. Some of the scientific research applications of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Anticancer activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
作用机制
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Modulation of gene expression: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
4. Reduction of oxidative stress: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile exhibits potent activity against various biological targets, making it a promising candidate for drug development.
2. Low toxicity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
3. Easy synthesis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile can be synthesized using a relatively simple and straightforward method, making it accessible to researchers.
Some of the limitations of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Limited stability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively unstable and can degrade over time, making it difficult to store and transport.
2. Limited solubility: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited solubility in water, which can make it difficult to administer in vivo.
3. Limited bioavailability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited bioavailability, meaning that it may not be absorbed efficiently by the body.
未来方向
There are several future directions for research on 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its yield and purity, making it more accessible for research and drug development.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact molecular targets and signaling pathways involved in the activity of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile.
3. In vivo studies: Further in vivo studies could help to evaluate the safety and efficacy of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile as a therapeutic agent.
4. Formulation development: Further development of formulations for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is a promising candidate for drug development due to its potent biological and pharmacological activities. The synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively simple and straightforward, and it exhibits low toxicity in animal studies. Further research is needed to elucidate the exact mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile and to evaluate its safety and efficacy in vivo. Optimization of synthesis and formulation development could improve its accessibility and suitability for clinical use.
合成方法
The synthesis of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile involves the reaction of 4-pyridinemethanol with 4-amino-1,2,4-triazole-3-carbonitrile in the presence of a catalyst. The reaction proceeds via nucleophilic substitution of the hydroxyl group of 4-pyridinemethanol with the amino group of 4-amino-1,2,4-triazole-3-carbonitrile. The resulting product is 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, which can be purified by recrystallization.
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-7-14(13-9)6-8-1-3-11-4-2-8/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEWCFGKIXPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
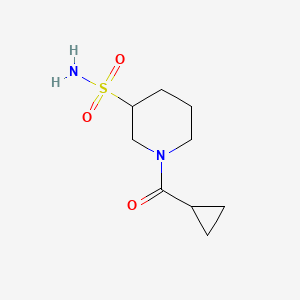
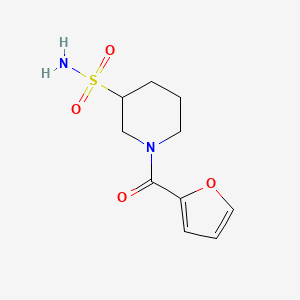



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)

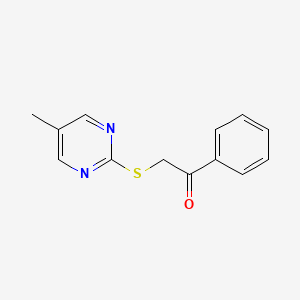

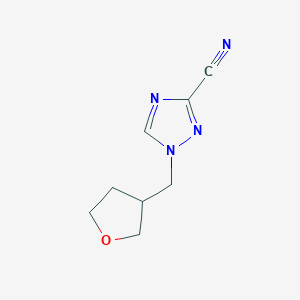
![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)